molecular formula C11H17NO3S B5283983 {[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}methylamine

{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}methylamine

Cat. No.: B5283983
M. Wt: 243.32 g/mol
InChI Key: JJZWYEXLXBRCPR-UHFFFAOYSA-N
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Description

{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}methylamine is a sulfonamide derivative characterized by a methoxy group at the 2-position and an isopropyl (methylethyl) group at the 5-position of the phenyl ring. The sulfonylmethylamine moiety (-SO₂-CH₂-NH₂) distinguishes it from simpler sulfonamides, offering unique electronic and steric properties.

Properties

IUPAC Name

2-methoxy-N-methyl-5-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-8(2)9-5-6-10(15-4)11(7-9)16(13,14)12-3/h5-8,12H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZWYEXLXBRCPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}methylamine typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}methylamine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or alkyl halides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the sulfonyl group can yield a sulfide derivative.

Scientific Research Applications

{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}methylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}methylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The sulfonylmethylamine group is particularly important for its binding affinity and specificity towards target proteins.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural features are compared below with sulfonyl-containing analogues from the evidence:

Table 1: Structural and Functional Comparisons
Compound Name (CAS/Example) Substituents Molecular Formula Key Characteristics Reference
{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}methylamine 2-OCH₃, 5-(CH(CH₃)₂), -SO₂-CH₂-NH₂ C₁₂H₁₉NO₃S Sulfonylmethylamine group; steric bulk from isopropyl -
(4-Bromo-2-methylphenyl){[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}amine (873673-54-2) 2-OCH₂CH₃, 5-(CH(CH₃)₂), 4-Br C₁₈H₂₂BrNO₃S Bromine (electron-withdrawing); ethoxy group increases hydrophobicity
Example 200 (1-[3-(2-{[5-(ethylsulfonyl)-2-methoxyphenyl]amino}-1,3-oxazol-5-yl)phenyl]ethanone) 2-OCH₃, 5-SO₂CH₂CH₃, oxazole core C₂₀H₂₁N₃O₄S Oxazole ring enhances π-π stacking; ethylsulfonyl improves solubility
N-[2-Methoxy-5-[[[(1E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonyl]methyl]phenyl]glycine (592542-59-1) 2-OCH₃, 5-(SO₂-CH₂), conjugated ethenyl-trimethoxyphenyl C₂₅H₂₈N₂O₈S Extended conjugation for UV stability; glycine moiety enables zwitterionic behavior
Key Observations:
  • Electronic Effects : The methoxy group in the target compound (electron-donating) contrasts with bromine in 873673-54-2 (electron-withdrawing), altering reactivity in cross-coupling reactions .
  • Functional Group Diversity : The oxazole core in Example 200 enhances aromatic interactions, while the glycine moiety in 592542-59-1 adds polarity, influencing solubility .

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